molecular formula C11H13N3OS B4454207 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole

3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole

Cat. No.: B4454207
M. Wt: 235.31 g/mol
InChI Key: QATKMGCORJRFDJ-UHFFFAOYSA-N
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Description

3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring, a sulfanyl group, and a phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Phenoxyethyl Intermediate: The starting material, 4-methylphenol, is reacted with an appropriate alkylating agent to form 2-(4-methylphenoxy)ethyl bromide.

    Nucleophilic Substitution: The 2-(4-methylphenoxy)ethyl bromide is then reacted with sodium sulfide to form 2-(4-methylphenoxy)ethyl sulfide.

    Cyclization: The 2-(4-methylphenoxy)ethyl sulfide is then reacted with hydrazine hydrate and carbon disulfide to form the triazole ring, resulting in the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenoxyethyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole depends on its application:

    Antimicrobial Activity: It may inhibit the growth of microorganisms by interfering with their metabolic pathways.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazoles: These compounds have a similar triazole ring but differ in the arrangement of nitrogen atoms.

    Thiazoles: These compounds contain a sulfur atom in the ring structure but differ in their chemical properties.

Uniqueness

3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole is unique due to the presence of the phenoxyethyl moiety and the sulfanyl group, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

5-[2-(4-methylphenoxy)ethylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-9-2-4-10(5-3-9)15-6-7-16-11-12-8-13-14-11/h2-5,8H,6-7H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATKMGCORJRFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole
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3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole
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3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole
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3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole
Reactant of Route 5
3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole
Reactant of Route 6
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3-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,2,4-triazole

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